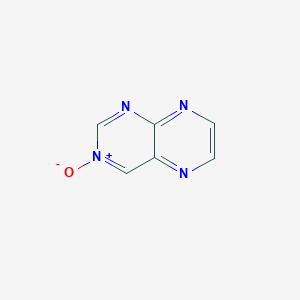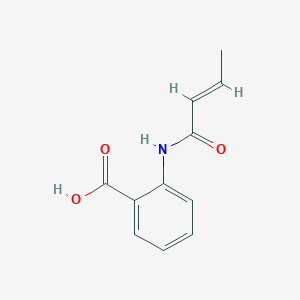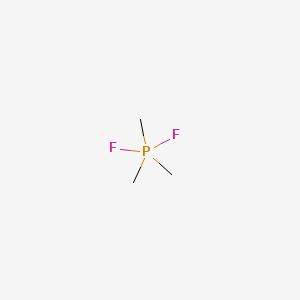
Trimethyldifluorophosphorane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyldifluorophosphorane is an organophosphorus compound with the molecular formula C₃H₉F₂P . It is characterized by the presence of three methyl groups and two fluorine atoms bonded to a phosphorus atom. This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethyldifluorophosphorane can be synthesized through the fluorination of trimethylphosphine sulfide using antimony trifluoride. The reaction typically involves the following steps:
Starting Material: Trimethylphosphine sulfide.
Reagent: Antimony trifluoride.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production and optimization of yield and purity.
Chemical Reactions Analysis
Types of Reactions: Trimethyldifluorophosphorane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and nucleophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various organophosphorus compounds with different substituents .
Scientific Research Applications
Trimethyldifluorophosphorane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a tool for studying biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of trimethyldifluorophosphorane involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to changes in their structure and function. The specific pathways involved depend on the context of its use, such as in chemical synthesis or biological studies .
Comparison with Similar Compounds
Dimethyltrifluorophosphorane (C₂H₆F₃P): Contains two methyl groups and three fluorine atoms.
Trimethylphosphine (C₃H₉P): Contains three methyl groups and no fluorine atoms.
Comparison: Trimethyldifluorophosphorane is unique due to the presence of both methyl and fluorine groups, which confer distinct chemical properties. Compared to dimethyltrifluorophosphorane, it has one less fluorine atom, affecting its reactivity and stability. Trimethylphosphine, lacking fluorine atoms, exhibits different reactivity patterns and applications .
Properties
Molecular Formula |
C3H9F2P |
|---|---|
Molecular Weight |
114.07 g/mol |
IUPAC Name |
difluoro(trimethyl)-λ5-phosphane |
InChI |
InChI=1S/C3H9F2P/c1-6(2,3,4)5/h1-3H3 |
InChI Key |
YLYXRFTZNPBMRW-UHFFFAOYSA-N |
Canonical SMILES |
CP(C)(C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


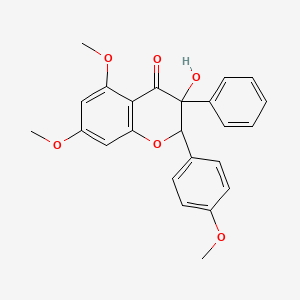
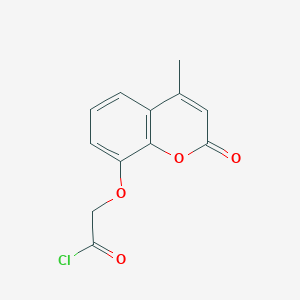
![2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis[(sulfomethyl)amino]-, tetrasodium salt](/img/structure/B13794683.png)
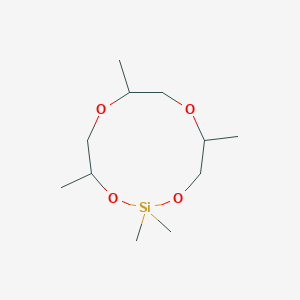
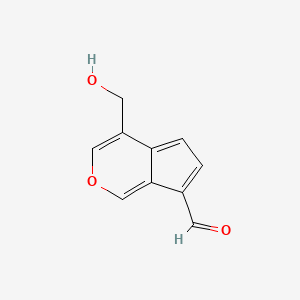


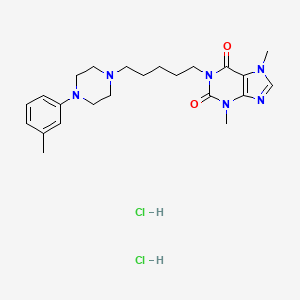

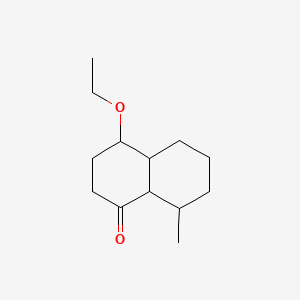
![2-[(2Z)-2-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]propanedinitrile](/img/structure/B13794729.png)
